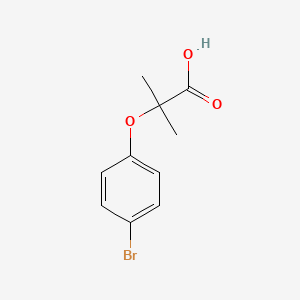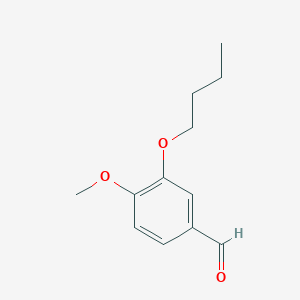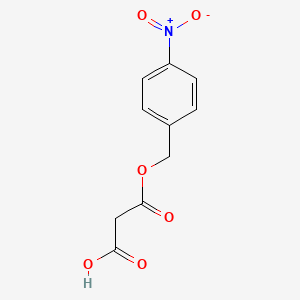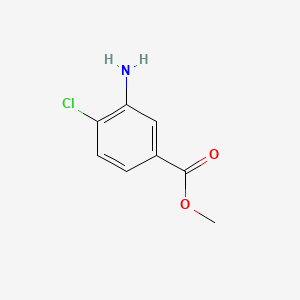
Glycyl-threonine
概要
説明
Glycyl-Threonine is a dipeptide composed of glycine and threonine . It is an incomplete breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
The synthesis pathway of L-threonine in Escherichia coli has been studied . The study was carried out on an L-threonine over-producing strain, in terms of analyses of metabolic flux, enzyme control, and metabonomics .Molecular Structure Analysis
Glycyl-Threonine has a molecular formula of C6H12N2O4 . It contains total 23 bond(s); 11 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s) and 1 secondary alcohol(s) .Chemical Reactions Analysis
Glycyl-Threonine can form amino acid complexes with many metal ions . It can also undergo reactions with amino acids and dipeptides in biuret assays .Physical And Chemical Properties Analysis
The physicochemical properties of amino acids, including Glycyl-Threonine, can be analyzed in terms of intrinsic and extrinsic factors . The volumetric and viscometric parameters of amino acids have been surveyed due to the addition of co-solute into its solutions .科学的研究の応用
Nutrition Enhancer
Glycyl-DL-Threonine serves as a nutrition enhancer due to its role as a polar essential amino acid. It is used in the biosynthesis of proteins and serves as a precursor for glycine .
Synthetic Organic Chemistry
In synthetic organic chemistry, Threonine aldolases (TAs) use Glycyl-DL-Threonine for catalyzing carbon–carbon bond formations, enabling enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties and relevance in protein synthesis .
Metabolic Pathways
Glycyl-DL-Threonine is involved in multiple metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism, which are crucial for cellular functions .
Repression of Threonine Deaminase
It plays a role in the repression of threonine deaminase, an enzyme involved in amino acid metabolism, highlighting its significance in genetic expression and enzyme regulation .
Biomedical Research
In biomedical research, Glycyl-DL-Threonine is studied for its effectiveness in normalizing metabolic processes altered in hypercatabolic patients, showcasing its potential therapeutic applications .
作用機序
Target of Action
Glycyl-DL-Threonine, also known as Glycyl-Threonine, is a dipeptide composed of glycine and threonine It’s known that dipeptides can interact with various proteins, enzymes, and receptors in the body, influencing numerous biochemical processes .
Mode of Action
One study suggests that it forms a remarkably persistent glycyl quinonoid intermediate during the retro-aldol cleavage of l-threonine . This intermediate is kinetically disfavored for protonation, enabling on-cycle reactivity with aldehydes to form β-hydroxy amino acids .
Biochemical Pathways
Glycyl-DL-Threonine may be involved in the serine and threonine metabolic pathways . One branch of these pathways, initiated in the cytosol, involves glycerate formation from 3-phosphoglycerate . Another branch operates in plastids and forms phosphohydroxypyruvate as an intermediate . These pathways link carbon and nitrogen metabolism and maintain cellular redox and energy levels in stress conditions .
Pharmacokinetics
The thermodynamic characteristics of protolytic equilibria in aqueous solutions of glycyl peptides, including glycyl-dl-threonine, have been investigated . These characteristics, including dissociation constants and heat effects, could influence the compound’s bioavailability .
Result of Action
The formation of β-hydroxy amino acids through its interaction with aldehydes could potentially influence various biochemical processes .
Action Environment
The action, efficacy, and stability of Glycyl-DL-Threonine could be influenced by various environmental factors. For instance, the compound’s protolytic equilibria in aqueous solutions could be affected by factors such as temperature and pH . Additionally, the compound’s stability could be influenced by its crystal structure .
Safety and Hazards
特性
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFSFOFKGKIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949914 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Threonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycyl-threonine | |
CAS RN |
27174-15-8 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of glycyl-threonine?
A1: Glycyl-threonine (also known as glycyl-dl-threonine) is a dipeptide composed of the amino acids glycine and threonine. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol []. While spectroscopic data is not provided in the given abstracts, the structure has been studied using X-ray crystallography [].
Q2: Are there any unique chemical cleavage properties associated with glycyl-threonine?
A2: Yes, research has shown that the glycyl-threonine peptide bond exhibits a unique susceptibility to cleavage by perfluoric acid vapors, specifically under controlled conditions using varying concentrations of heptafluorobutyric acid at temperatures between 30-40°C for 24 hours [].
Q3: Has glycyl-threonine been identified as a component of any naturally occurring molecules?
A3: Yes, glycyl-threonine has been identified as a key structural component of a catecholic siderophore named SVK21. This siderophore is produced by the thermoresistant bacterium Bacillus licheniformis VK21, particularly when grown in iron-deficient conditions with manganese supplementation [].
Q4: What is the biological function of the SVK21 siderophore containing glycyl-threonine?
A4: The SVK21 siderophore, incorporating the glycyl-threonine unit, acts as a chelator of Fe3+ ions []. This function is essential for Bacillus licheniformis VK21 to acquire iron, especially in environments where iron is scarce.
Q5: Is there any information available about the stability of glycyl-threonine?
A5: While specific stability data for the dipeptide is not provided in the abstracts, the information on its cleavage by perfluoric acid vapors [] suggests it is susceptible to degradation under certain chemical conditions. Further research would be needed to fully characterize its stability profile under different conditions (pH, temperature, etc.).
Q6: Are there any computational studies related to glycyl-threonine?
A6: Although the provided abstracts do not mention computational studies specifically focused on glycyl-threonine, the structure-activity relationship of a related decapeptide (adipokinetic hormone) containing the glycyl-threonine unit has been investigated []. This research provides insights into the importance of the C-terminal glycyl-threonine amide for full biological activity. Such information can be valuable for future computational studies on glycyl-threonine-containing peptides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)






